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Compound of Interest

Compound Name: 1-Chloro-2-ethyl-4-nitrobenzene

Cat. No.: B3268797 Get Quote

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of 1-Chloro-2-ethyl-4-
nitrobenzene

Abstract
This technical guide provides a comprehensive analysis of 1-Chloro-2-ethyl-4-nitrobenzene
(CAS No. 49709-31-1), a substituted nitroaromatic compound. We will dissect its molecular

architecture, explore logical synthetic pathways, and detail methods for its structural

characterization using modern spectroscopic techniques. Furthermore, this guide will delve into

the molecule's inherent reactivity, governed by the interplay of its functional groups, and

discuss its significance as a versatile intermediate in synthetic organic chemistry. This

document is intended for researchers, scientists, and professionals in drug development and

chemical manufacturing who require a deep, practical understanding of this compound.

Molecular Structure and Physicochemical
Properties
1-Chloro-2-ethyl-4-nitrobenzene is a derivative of benzene bearing three substituents: a

chloro group, an ethyl group, and a nitro group. The specific arrangement of these groups on

the aromatic ring dictates its chemical behavior and properties.

IUPAC Name: 1-chloro-2-ethyl-4-nitrobenzene[1] Molecular Formula: C₈H₈ClNO₂[1] CAS

Number: 49709-31-1[1]

The core of the molecule is a benzene ring. The substituents are positioned as follows:
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Position 1: A chlorine atom.

Position 2: An ethyl group (-CH₂CH₃).

Position 4: A nitro group (-NO₂).

The electronic nature of these substituents is critical. The nitro group is a strong electron-

withdrawing group, which deactivates the benzene ring towards electrophilic substitution but

strongly activates it for nucleophilic aromatic substitution. The chlorine atom is also electron-

withdrawing via induction but is a weak deactivator. The ethyl group is a weak electron-

donating group. This combination of functional groups makes 1-Chloro-2-ethyl-4-
nitrobenzene a valuable and reactive chemical intermediate.[2]

Visualization of Molecular Structure
Caption: 2D structure of 1-Chloro-2-ethyl-4-nitrobenzene.

Computed Physicochemical Data
The following table summarizes key computed properties for 1-Chloro-2-ethyl-4-
nitrobenzene, which are essential for planning experiments and understanding its behavior.

Property Value Source

Molecular Weight 185.61 g/mol [PubChem][1]

Exact Mass 185.0243562 Da [PubChem][1]

XLogP3 3.2 [PubChem][1]

Hydrogen Bond Donor Count 0 [PubChem][1]

Hydrogen Bond Acceptor

Count
2 [PubChem][1]

Rotatable Bond Count 2 [PubChem][1]

Topological Polar Surface Area 45.8 Å² [PubChem][1]

Synthesis Pathway and Experimental Protocol
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Chlorinated nitroaromatic compounds are important industrial building blocks.[3] A logical and

common synthetic approach for a polysubstituted benzene like this involves the strategic

introduction of functional groups, considering their directing effects. The most straightforward

synthesis is the nitration of 1-chloro-2-ethylbenzene. The ethyl group is an ortho-, para-director.

Since the para position is sterically less hindered, it is the favored position for nitration.

Synthetic Workflow Diagram

1-Chloro-2-ethylbenzene HNO₃ / H₂SO₄
Nitration Reaction Quench,

Extraction,
Purification

1-Chloro-2-ethyl-4-nitrobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for the nitration of 1-chloro-2-ethylbenzene.

Protocol: Synthesis of 1-Chloro-2-ethyl-4-nitrobenzene
This protocol is based on standard nitration procedures for aromatic compounds.[4]

Materials:

1-Chloro-2-ethylbenzene

Concentrated Nitric Acid (HNO₃, 70%)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Ice

Dichloromethane (CH₂Cl₂)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary

evaporator.

Procedure:

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated

nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the

mixture to cool to 0-5 °C.

Reaction: To a separate flask containing 1-chloro-2-ethylbenzene, slowly add the chilled

nitrating mixture dropwise via a dropping funnel. Maintain the reaction temperature below 10

°C using the ice bath to prevent over-nitration and side reactions.

Reaction Monitoring: Stir the mixture vigorously for 1-2 hours after the addition is complete.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, pour the mixture slowly over a large volume of

crushed ice with stirring.

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with

dichloromethane (3x volumes).

Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution (to neutralize residual acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be further purified by column chromatography or

recrystallization to yield pure 1-Chloro-2-ethyl-4-nitrobenzene.

Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are critical. The combination of NMR, IR, and

Mass Spectrometry provides unambiguous confirmation of the target molecule's structure.

Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR

Ethyl Group: A triplet around 1.2-1.4 ppm (3H, -

CH₃) and a quartet around 2.7-2.9 ppm (2H, -

CH₂-). Aromatic Protons: Three distinct signals

in the aromatic region (7.5-8.5 ppm). Expect a

doublet for the proton ortho to the nitro group, a

doublet of doublets for the proton between the

nitro and chloro groups, and a doublet for the

proton ortho to the ethyl group.

¹³C NMR

Expect 8 distinct signals corresponding to the 8

carbon atoms in the molecule, including two

signals for the ethyl group and six for the

substituted benzene ring.

IR (Infrared)

N-O Stretch (Nitro): Strong, characteristic

asymmetric and symmetric stretching bands

around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

C-Cl Stretch: A band in the 1000-1100 cm⁻¹

region. Aromatic C-H Stretch: Signals above

3000 cm⁻¹. Alkyl C-H Stretch: Signals just below

3000 cm⁻¹. Aromatic C=C Stretch: Peaks in the

1450-1600 cm⁻¹ region.

MS (Mass Spec)

Molecular Ion (M⁺): A peak at m/z ≈ 185,

corresponding to the molecular weight. Isotope

Peak (M+2): A significant peak at m/z ≈ 187

(approximately one-third the intensity of M⁺) due

to the ³⁷Cl isotope. Fragmentation: Loss of NO₂

(m/z 46), C₂H₅ (m/z 29), and Cl (m/z 35/37) are

expected fragmentation pathways.

Chemical Reactivity and Synthetic Utility
The reactivity of 1-Chloro-2-ethyl-4-nitrobenzene is dominated by the powerful electron-

withdrawing nitro group, which significantly influences the chemistry of the aromatic ring.
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Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway of interest is Nucleophilic Aromatic Substitution (SNAr). The nitro

group at position 4 strongly activates the chloro-substituent at position 1 for displacement by

nucleophiles. The electron-withdrawing effect of the nitro group stabilizes the negatively

charged intermediate (Meisenheimer complex), which is the rate-determining step of the

reaction.

This makes the compound an excellent precursor for synthesizing a wide range of derivatives

by reacting it with nucleophiles such as alkoxides, amines, and thiolates.[2][5]

SNAr Reaction Pathway

Step 1: Nucleophilic Attack Step 2: Elimination of Leaving Group

1-Chloro-2-ethyl-4-nitrobenzene
Meisenheimer Complex

(Stabilized by NO₂ group)
+ Nu⁻

Nu⁻

Meisenheimer Complex Substituted Product- Cl⁻

Cl⁻

Click to download full resolution via product page

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Other Reactions
Reduction of Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using

various reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is fundamental in the

synthesis of dyes, pharmaceuticals, and other fine chemicals.

Side-Chain Reactivity: The benzylic protons on the ethyl group are susceptible to radical

halogenation under appropriate conditions, offering another handle for functionalization.

Safety and Handling
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Compounds of this class (chlorinated nitroaromatics) are generally considered hazardous and

must be handled with appropriate care.[3] While a specific safety data sheet for 1-Chloro-2-
ethyl-4-nitrobenzene is not widely available, data from close analogs like 1-chloro-4-

nitrobenzene and 1-chloro-2-nitrobenzene provide essential guidance.[6][7][8]

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[7] May cause damage to

organs through prolonged or repeated exposure.[7][8] Suspected of causing genetic defects

and cancer.[7]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood.

Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][9]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash

hands thoroughly after handling.[6][9]

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from

incompatible substances.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid

release to the environment.[7]

Conclusion
1-Chloro-2-ethyl-4-nitrobenzene is a structurally defined organic compound with significant

potential as a chemical intermediate. Its value lies in the predictable reactivity conferred by its

specific arrangement of chloro, ethyl, and nitro functional groups. The strong activation of the

chloro substituent towards nucleophilic aromatic substitution is its most prominent chemical

feature, providing a gateway to a diverse array of more complex molecules. A thorough

understanding of its synthesis, spectroscopic properties, and reactivity, coupled with stringent

adherence to safety protocols, is essential for its effective and safe utilization in research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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